

Technical Deep Dive: PF-4136309 Target Selectivity Profile vs. CCR5

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	PF-4136309
CAS No.:	1341224-83-6; 857679-55-1
Cat. No.:	B2544593

[Get Quote](#)

Executive Summary

PF-4136309 (also known as INCB8761 or PF-04136309) is a potent, highly selective, orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Originally discovered through a collaboration between Incyte and Pfizer, it was designed to block the CCL2-CCR2 axis, a critical driver of monocyte recruitment in inflammatory diseases and the tumor microenvironment (TME).

This technical guide focuses on the selectivity profile of **PF-4136309**, specifically analyzing its discrimination against the homologous receptor CCR5. Understanding this selectivity is paramount for researchers developing immuno-oncology therapies, as CCR2 inhibition targets Tumor-Associated Macrophages (TAMs), while CCR5 modulation has distinct immunological consequences (e.g., T-cell trafficking, HIV viral entry).

Molecular Profile & Mechanism of Action[3]

Chemical Identity[4]

- Compound Name: **PF-4136309** (INCB008761)
- Chemotype: (S)-3-aminopyrrolidine derivative.[1][3][4]
- Binding Mode: Orthosteric antagonist. It binds within the transmembrane bundle of CCR2, locking the receptor in an inactive conformation and preventing G-protein coupling.

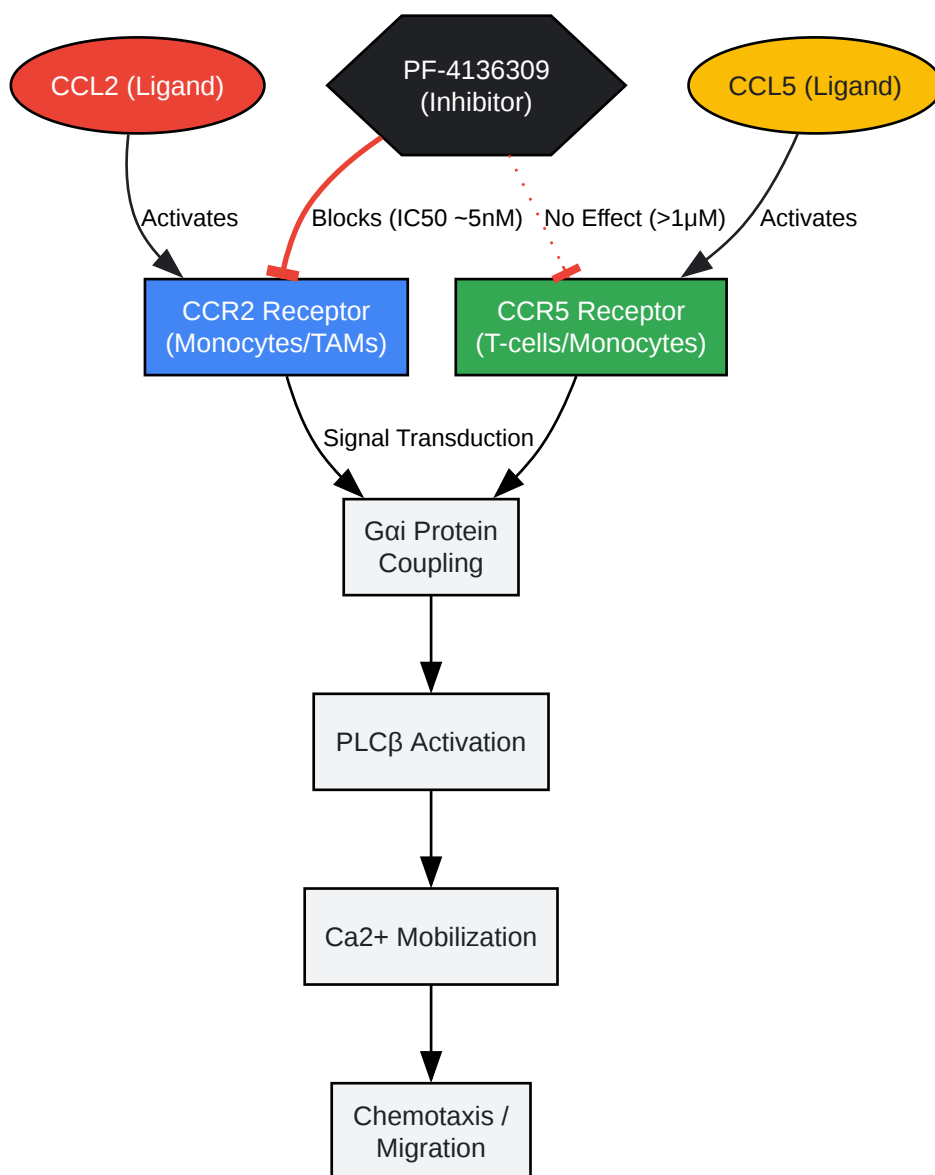
Structural Determinants of Selectivity

The high selectivity of **PF-4136309** for CCR2 over CCR5 is not accidental but a result of specific steric and electrostatic interactions within the binding pocket.

- CCR2 Interaction: **PF-4136309** forms a critical hydrogen bond with residue Thr179 (4.64) in the transmembrane region of CCR2.
- CCR5 Exclusion: In CCR5, the equivalent positions contain residues that create a steric clash. Specifically, residues Phe109 (3.33) and Ser180 (4.64) in CCR5 impose structural hindrances that prevent **PF-4136309** from occupying the pocket, despite the high sequence homology between the two receptors.

Signaling Pathway & Blockade

The following diagram illustrates the divergent signaling pathways of CCR2 and CCR5 and the specific intervention point of **PF-4136309**.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action. **PF-4136309** selectively blocks the CCL2-CCR2 axis while sparing CCR5 signaling.

Selectivity Data Profile

The following data aggregates results from primary binding assays, functional assays, and off-target safety panels.

Primary Potency (CCR2) vs. Selectivity Target (CCR5)

PF-4136309 demonstrates >200-fold selectivity for CCR2 over CCR5.[5]

Assay Type	Target	Metric	Value	Notes
Binding Affinity	hCCR2	IC50	5.2 nM	High affinity orthosteric blockade
Functional (Ca ²⁺)	hCCR2	IC50	3.3 nM	Intracellular Calcium Mobilization
Functional (Chemotaxis)	hCCR2	IC50	3.9 nM	Human Monocyte Migration
Functional (ERK)	hCCR2	IC50	0.5 nM	ERK Phosphorylation
Counter-Screen	hCCR5	IC50	> 1,000 nM	No significant inhibition at 1 μ M
Selectivity Ratio	CCR2 vs CCR5	Fold	> 200x	Highly Selective

Broad Safety & Off-Target Panel

To ensure the observed biological effects are due to CCR2 inhibition and not off-target toxicity, **PF-4136309** was screened against broad panels.

Target Class	Specific Target	IC50 / Result	Interpretation
Ion Channel	hERG	20 μ M	Weak inhibition; low cardiac risk margin
CYP Enzymes	1A2, 2C9, 2C19, 2D6, 3A4	> 30 μ M	No CYP inhibition; low DDI potential
GPCR Panel	CCR1, CCR3, CXCR3, CXCR5	> 1 μ M	Clean chemokine receptor profile
CEREP Panel	>50 Receptors/Enzymes	Clean	No significant hits at 1 μ M

Experimental Methodologies

To replicate or validate these profiles, the following self-validating protocols are recommended. These align with the methods used during the discovery of the molecule.

Protocol A: Calcium Mobilization Assay (Functional Selectivity)

Objective: Quantify the functional inhibition of CCR2 vs. CCR5 via G-protein coupled calcium flux.

Reagents:

- Cells: CCR2-transfected CHO cells and CCR5-transfected CHO cells (or native PBMCs).
- Dye: Fluo-4 AM (Calcium indicator).
- Ligands: Recombinant Human CCL2 (for CCR2) and CCL5 (for CCR5).
- Buffer: HBSS + 20 mM HEPES + 0.1% BSA.

Workflow:

- Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight.

- Dye Loading: Aspirate media. Add 50 μ L Fluo-4 AM loading solution. Incubate 45 min at 37°C.
- Compound Addition: Add **PF-4136309** (serial dilutions from 10 μ M down to 0.1 nM). Incubate 15 min at RT.
 - Control: DMSO vehicle only.
- Baseline Reading: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.
- Agonist Challenge: Inject EC80 concentration of CCL2 (for CCR2 plates) or CCL5 (for CCR5 plates).
- Measurement: Monitor fluorescence flux for 120 seconds.
- Analysis: Calculate Area Under Curve (AUC). Derive IC50 using 4-parameter logistic regression.
 - Validation Criteria: Z-factor > 0.5; Positive control (e.g., Cenicriviroc) must show expected inhibition.

Protocol B: Chemotaxis Assay (Boyden Chamber)

Objective: Confirm that binding inhibition translates to physiological blockade of cell migration.

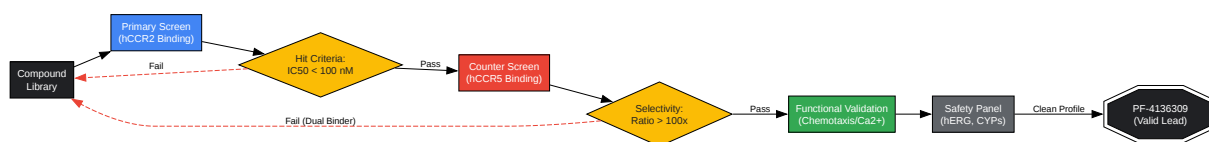
Workflow:

- Chamber Setup: Use a 96-well Transwell system (5 μ m pore size).
- Chemoattractant: Add rhCCL2 (10 nM) to the bottom chamber.
- Cell Prep: Resuspend human monocytes (isolated from PBMCs) in assay buffer at 2×10^6 cells/mL.
- Treatment: Pre-incubate cells with **PF-4136309** for 20 mins.
- Migration: Add cell suspension to the top chamber. Incubate 2 hours at 37°C / 5% CO₂.

- Quantification: Remove top chamber. Quantify migrated cells in the bottom chamber using CellTiter-Glo (ATP luminescence) or flow cytometry counting.
- Selectivity Check: Repeat using rhCCL5 (RANTES) as the chemoattractant to verify lack of inhibition on CCR5-mediated migration.

Screening Cascade Visualization

The following diagram outlines the logical flow for validating **PF-4136309** selectivity, ensuring that "hits" are true CCR2 antagonists and not promiscuous binders.



[Click to download full resolution via product page](#)

Figure 2: Screening Cascade. The rigorous filter used to establish **PF-4136309** as a selective CCR2 antagonist.

Clinical & Translational Context

In the context of drug development, particularly for Pancreatic Ductal Adenocarcinoma (PDAC), the distinction between CCR2 and CCR5 is vital:

- CCR2 Blockade: Specifically inhibits the mobilization of Ly6C-high monocytes from the bone marrow and their recruitment into the tumor, where they differentiate into immunosuppressive TAMs.
- Sparing CCR5: By not blocking CCR5, **PF-4136309** avoids interfering with the trafficking of certain effector T-cells and NK cells that may utilize CCR5/CCL5 axes for tumor infiltration, theoretically preserving the anti-tumor immune response while depleting the pro-tumor stromal elements.

References

- Discovery of INCB8761/**PF-4136309**: Wang, A., et al. (2011).^{[1][3][4]} "Discovery of INCB8761/**PF-4136309**, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist."^{[1][2]} ACS Medicinal Chemistry Letters.
- Structural Basis of Selectivity: Zheng, Y., et al. (2023). "Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5." Communications Biology.
- Clinical Application in PDAC: Nywening, T. M., et al. (2016). "Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic cancer: a single-centre, open-label, dose-finding, non-randomised, phase 1b trial." The Lancet Oncology.
- Broad Kinase/GPCR Profiling Methodologies: Reaction Biology Corp. "Kinase Selectivity Panels and GPCR Screening."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- [3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed](https://pubmed.ncbi.nlm.nih.gov/) [pubmed.ncbi.nlm.nih.gov]
- [4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [5. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Technical Deep Dive: PF-4136309 Target Selectivity Profile vs. CCR5]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2544593#pf-4136309-target-selectivity-profile-vs-ccr5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com